molecular formula C11H14O3S B13567341 Cyclopropylmethyl 4-methylbenzene-1-sulfonate

Cyclopropylmethyl 4-methylbenzene-1-sulfonate

Cat. No.: B13567341
M. Wt: 226.29 g/mol
InChI Key: WRPMREPGSFVNAQ-UHFFFAOYSA-N
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Description

Cyclopropylmethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by a cyclopropylmethyl group attached to a 4-methylbenzene-1-sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropylmethyl 4-methylbenzene-1-sulfonate typically involves the reaction of cyclopropylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Cyclopropylmethanol+4-methylbenzenesulfonyl chlorideCyclopropylmethyl 4-methylbenzene-1-sulfonate+HCl\text{Cyclopropylmethanol} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclopropylmethanol+4-methylbenzenesulfonyl chloride→Cyclopropylmethyl 4-methylbenzene-1-sulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The cyclopropylmethyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted cyclopropylmethyl derivatives.

    Oxidation: Formation of cyclopropylcarboxylic acid or cyclopropyl ketone.

    Reduction: Formation of cyclopropylmethyl sulfide.

Scientific Research Applications

Cyclopropylmethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropylmethyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, thereby modulating their activity. The cyclopropylmethyl group can also participate in hydrophobic interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylmethyl 4-chlorobenzene-1-sulfonate
  • Cyclopropylmethyl 4-nitrobenzene-1-sulfonate
  • Cyclopropylmethyl 4-methoxybenzene-1-sulfonate

Uniqueness

Cyclopropylmethyl 4-methylbenzene-1-sulfonate is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

cyclopropylmethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-9-2-6-11(7-3-9)15(12,13)14-8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPMREPGSFVNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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